5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one
Description
5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2,4-dihydro-3H-pyrazol-3-one core substituted with nonyl (C9H19) and octyl (C8H17) alkyl chains at positions 5 and 4, respectively. Pyrazolone derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, antiproliferative, and luminescent properties .
Properties
CAS No. |
91990-64-6 |
|---|---|
Molecular Formula |
C20H38N2O |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
3-nonyl-4-octyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C20H38N2O/c1-3-5-7-9-11-13-15-17-19-18(20(23)22-21-19)16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,22,23) |
InChI Key |
ZBMKFTHTQADDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NNC(=O)C1CCCCCCCC |
Origin of Product |
United States |
Biological Activity
5-Nonyl-4-octyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound belonging to the pyrazolone class, which has garnered attention for its potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.
This compound has the molecular formula and a molecular weight of 330.53 g/mol. The structure features a pyrazolone ring, which is known for various biological activities including anti-inflammatory and antimicrobial effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of pyrazolone compounds is well-documented. They may inhibit key inflammatory pathways, making them candidates for further therapeutic exploration in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study synthesized several pyrazolone derivatives and evaluated their antimicrobial activity. Among these, specific derivatives exhibited notable antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, suggesting that modifications to the pyrazolone structure can enhance efficacy .
Case Study 2: Anticancer Activity
In a comparative study of pyrazolone derivatives against cancer cell lines (HCT-116 and PC-3), several compounds showed significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation . This highlights the potential of this compound as a lead compound for further anticancer drug development.
Data Table: Biological Activities of Related Pyrazolone Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Antibacterial | E. coli | 15 µg/mL |
| 5-(4-Nitrophenyl)-2,4-dihydro-pyrazol | Antifungal | C. albicans | 20 µg/mL |
| Novel Pyrazolone Derivative | Anticancer | HCT-116 | 10 µM |
| Novel Pyrazolone Derivative | Anticancer | PC-3 | 12 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Structural Variations and Physicochemical Properties
The substituents on the pyrazolone core significantly modulate physicochemical properties. Below is a comparative analysis of key analogs:
*LogP values estimated using ChemDraw software.
- Lipophilicity: The nonyl-octyl derivative’s extended alkyl chains confer markedly higher LogP compared to methyl/phenyl-substituted analogs, suggesting superior membrane permeability but poor aqueous solubility .
Antimicrobial Activity
- Schiff base derivatives (TZP3c, TZP3d) : Exhibit MIC values of 15.28 × 10⁻³ µM/mL against Mycobacterium tuberculosis, outperforming pyrazinamide (25.38 × 10⁻³ µM/mL) .
- 4-Chlorophenyl hydrazono derivative (): MIC = 0.19 µg/mL against Staphylococcus aureus due to electron-withdrawing chloro group enhancing target binding .
Antiproliferative Activity
- Phenothiazine-containing pyrazolones: Demonstrated antiproliferative effects via intercalation or enzyme inhibition .
- TSE series () : TSE-1 (CF3-substituted) showed superior activity over methyl or propyl analogs, highlighting substituent electronegativity’s role .
Challenges and Opportunities
- Synthesis of Long-Chain Derivatives: Introducing nonyl/octyl groups may necessitate high-temperature reflux or specialized catalysts to overcome steric hindrance .
- Bioactivity Optimization: While shorter-chain analogs dominate pharmacological studies, the nonyl-octyl derivative’s hydrophobicity could be leveraged in drug delivery systems or lipid-rich environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
